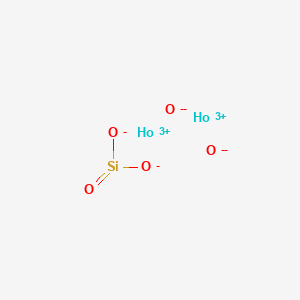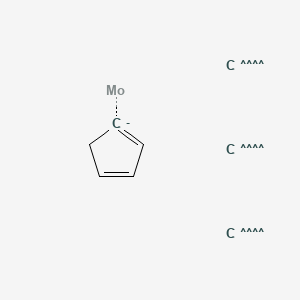
Cyclopentadienylmolybdenum(I) tricarbon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentadienylmolybdenum tricarbonyl dimer is the chemical compound with the formula Cp2Mo2(CO)6, where Cp is C5H5 . It is a dark red solid and has been the subject of much research, although it has no practical uses .
Synthesis Analysis
The compound is prepared by treating molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo(CO)3(C5H5) . Other methods have been developed starting with Mo(CO)3(CH3CN)3 instead of Mo(CO)6 .Molecular Structure Analysis
The molecule exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å . The molybdenum atom has a radius of 139 pm and a Van der Waals radius of 209 pm .Chemical Reactions Analysis
Thermolysis of this compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .Physical And Chemical Properties Analysis
Cyclopentadienylmolybdenum tricarbonyl dimer is a dark red crystalline solid . It has a melting point of 222 °C (432 °F; 495 K) and is insoluble in water . Its molar mass is 490.15 g·mol−1 .Safety and Hazards
The compound is classified as having acute toxicity, both oral (Category 4, H302), inhalation (Category 4, H332), and dermal (Category 4, H312) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
properties
InChI |
InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSSDHHQNJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C].[C].[C].C1C=CC=[C-]1.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Mo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum(I) tricarbon | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


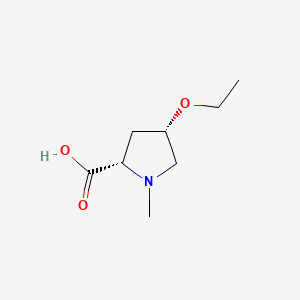
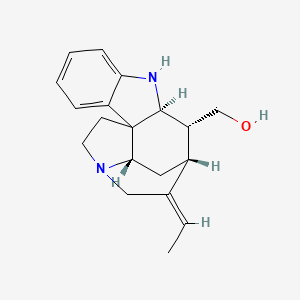
![OROTIC ACID, [2-14C]](/img/no-structure.png)
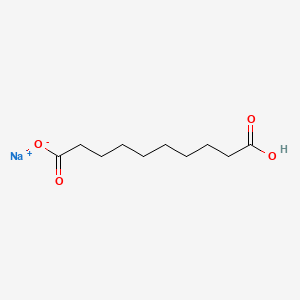
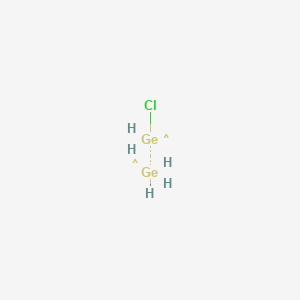
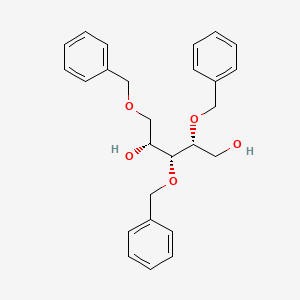
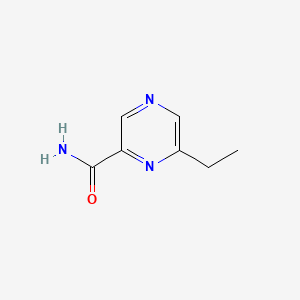
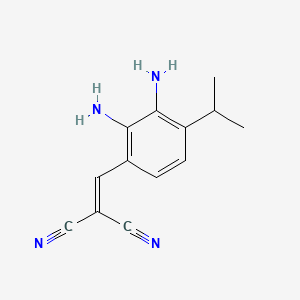
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)

